Ethyl 4-amino-2-chloro-5-iodobenzoate
Overview
Description
Ethyl 4-amino-2-chloro-5-iodobenzoate is an organic compound with the molecular formula C9H9ClINO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a chlorine atom, and an iodine atom attached to the benzene ring
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of biphenyl derivatives via negishi cross coupling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-amino-2-chloro-5-iodobenzoate . These factors can include temperature, pH, and the presence of other compounds or enzymes.
Biochemical Analysis
Biochemical Properties
Ethyl 4-amino-2-chloro-5-iodobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can affect the compound’s stability, reactivity, and overall biochemical behavior .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter gene expression patterns, impacting cellular responses and functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific proteins or enzymes, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical degradation, leading to changes in its activity and effects. Long-term studies in vitro or in vivo can provide insights into its stability and potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit specific biochemical and cellular effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-response relationship is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of metabolites. Studying these pathways can provide insights into the compound’s metabolic fate and potential effects on overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can impact its activity and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-chloro-5-iodobenzoate typically involves multiple steps starting from readily available precursors. One common method involves the iodination of methyl anthranilate to obtain ethyl 2-amino-5-iodobenzoate. This intermediate is then subjected to a Sandmeyer reaction to introduce the chlorine atom, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key steps include iodination, chlorination, and esterification reactions, often conducted under controlled temperature and pressure conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-chloro-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the ester group to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used under mild conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or nitric acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 4-amino-2-chloro-5-iodobenzoate has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of functional materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-chlorobenzoate
- Ethyl 4-amino-5-iodobenzoate
- Ethyl 2-chloro-5-iodobenzoate
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
ethyl 4-amino-2-chloro-5-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPSDXXBKWYBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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